1-[2-(4-Nitrophenyl)hexyl]-1H-imidazole
Description
1-[2-(4-Nitrophenyl)hexyl]-1H-imidazole is a nitro-substituted imidazole derivative characterized by a hexyl chain bridging the imidazole ring and a 4-nitrophenyl group.
Properties
CAS No. |
61055-75-2 |
|---|---|
Molecular Formula |
C15H19N3O2 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
1-[2-(4-nitrophenyl)hexyl]imidazole |
InChI |
InChI=1S/C15H19N3O2/c1-2-3-4-14(11-17-10-9-16-12-17)13-5-7-15(8-6-13)18(19)20/h5-10,12,14H,2-4,11H2,1H3 |
InChI Key |
MMOYJTMINLFSLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CN1C=CN=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Nitrophenyl)hexyl]-1H-imidazole typically involves the following steps:
Formation of the Hexyl Chain: The hexyl chain can be synthesized through a series of reactions starting from commercially available precursors. For example, the hexyl chain can be prepared by the reduction of a corresponding hexyl halide using a suitable reducing agent.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a nitrophenyl halide with the hexyl chain in the presence of a base.
Formation of the Imidazole Ring: The final step involves the cyclization of the intermediate compound to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Nitrophenyl)hexyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, catalytic hydrogenation, mild temperatures.
Substitution: Nucleophiles such as amines, thiols, or halides, in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro-oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-[2-(4-Nitrophenyl)hexyl]-1H-imidazole has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties
Mechanism of Action
The mechanism of action of 1-[2-(4-Nitrophenyl)hexyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The nitrophenyl group and imidazole ring play crucial roles in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structural, physicochemical, and functional properties of 1-[2-(4-Nitrophenyl)hexyl]-1H-imidazole and related imidazole derivatives:
Notes:
- log P values marked with * are estimated based on structural analogs.
- Melting points for 4,5-bis(4-nitrophenyl)-1H-imidazole derivatives range from 267°C to 305°C .
- 1-(4-Nitrophenyl)-1H-imidazole is commercially available for research applications .
Detailed Research Findings
Structural and Physicochemical Properties
- Hexyl Chain Impact : The hexyl linker in this compound likely enhances lipophilicity compared to simpler analogs like 1-(4-Nitrophenyl)-1H-imidazole, aligning it with Class II drugs (high permeability, low solubility) in the Biopharmaceutical Classification System .
- Electron-Withdrawing Effects : The 4-nitrophenyl group stabilizes the molecule via resonance and may facilitate π-π stacking in protein binding, as seen in PD169316 (a p38 MAPK inhibitor with similar nitrophenyl and imidazole motifs) .
Functional Comparisons
- Antimicrobial Potential: Benzimidazole derivatives (e.g., 1-(4-Nitrophenyl)-1H-benzimidazole) show antimicrobial activity, suggesting that the hexyl-4-nitrophenyl analog could be optimized for similar applications .
- Drug Delivery: Thienyl-imidazole derivatives (e.g., TIO) with log P >4 are effective in chitosan-based nanocapsules for antifungal delivery, implying that this compound’s lipophilicity may suit nanoformulation strategies .
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